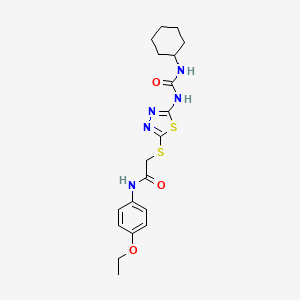

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Description

This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are extensively studied for their diverse pharmacological properties. Structurally, it features a central 1,3,4-thiadiazole ring substituted with a thioether-linked acetamide group at position 2 and a 3-cyclohexylureido moiety at position 3.

Properties

IUPAC Name |

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3S2/c1-2-27-15-10-8-14(9-11-15)20-16(25)12-28-19-24-23-18(29-19)22-17(26)21-13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,20,25)(H2,21,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUHILNHRPUIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol: : This involves the reaction of thiourea with hydrazine hydrate in an acidic medium.

Formation of 3-cyclohexylureido intermediate: : This intermediate is synthesized by reacting cyclohexyl isocyanate with the 5-amino-1,3,4-thiadiazole-2-thiol.

Final coupling reaction: : The intermediate is then reacted with 4-ethoxyphenylacetyl chloride to form the final product.

Industrial Production Methods

Industrial production follows similar synthetic routes but often uses continuous flow reactions and optimized conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound undergoes oxidation reactions, especially at the thiadiazole ring, leading to sulfoxide or sulfone derivatives.

Reduction: : Reduction of the nitro groups (if present) can lead to amino derivatives.

Substitution: : Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: : Uses reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: : Utilizes reagents such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: : Requires strong acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

Major Products

Oxidation: : Sulfoxides, sulfones

Reduction: : Amino derivatives

Substitution: : Various phenyl-substituted derivatives

Scientific Research Applications

Chemistry

The compound is studied for its reactivity and as a precursor for other thiadiazole-based compounds.

Biology

It exhibits potential antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

Medicine

The compound's biological activities are leveraged for developing new therapeutic agents, especially targeting resistant bacterial strains and cancer cells.

Industry

Used as an intermediate in the synthesis of dyes, agrochemicals, and polymers.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzyme activities essential for microbial and cancer cell survival. It targets specific enzymes involved in DNA replication and protein synthesis, leading to cell death.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison

Notes:

Key Observations :

- Anticancer Potential: Compounds with aromatic ureido groups (e.g., 4j) show strong antiproliferative activity, while the target compound’s cyclohexylureido group may alter binding to kinases like Akt .

- Antimicrobial Activity : Imidazo-thiadiazole derivatives (e.g., 4a–k) highlight the importance of the acetamide side chain’s electronic properties; the 4-ethoxyphenyl group in the target compound could modulate similar effects .

Biological Activity

The compound 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a member of the thiadiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 301.41 g/mol. The structure features a thiadiazole ring, which is crucial for its biological activity, and various functional groups that enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions.

- Introduction of the Cyclohexylureido Group : The thiadiazole derivative is then reacted with cyclohexyl isocyanate.

- Formation of the Acetamide Moiety : Finally, chloroacetamide is used to form the desired product.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibited significant activity against various bacterial strains including Gram-positive and Gram-negative bacteria as well as fungi. Table 1 summarizes the antimicrobial efficacy observed in vitro.

| Microorganism | Activity Level (mg/mL) | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Streptococcus sp. | Good | |

| Aspergillus Niger | Moderate | |

| Penicillium sp. | Good |

Anticancer Activity

Research has indicated that compounds containing the thiadiazole moiety can exhibit cytotoxic effects on cancer cell lines. For instance, studies demonstrated that derivatives similar to our compound inhibited cell proliferation in various cancer models, suggesting potential as anticancer agents.

The biological activity of this compound is believed to be linked to its ability to interact with specific enzymes or receptors involved in microbial growth and cancer cell proliferation. The thiadiazole ring may facilitate binding to these targets, disrupting essential cellular processes.

Case Studies

- Antimicrobial Efficacy : A study conducted on synthesized thiadiazole derivatives reported promising results against multiple strains of bacteria and fungi, highlighting the importance of structural modifications in enhancing activity .

- Cytotoxicity in Cancer Models : Another investigation into similar compounds revealed significant cytotoxic effects against breast cancer cell lines, suggesting that modifications to the thiadiazole structure could yield potent anticancer agents .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A typical approach involves:

- Step 1 : Reacting 2-chloroacetamide derivatives with sodium azide in a toluene/water mixture under reflux (5–7 hours) to form intermediate thiolated or azide groups .

- Step 2 : Introducing the cyclohexylurea moiety via coupling reactions, often using carbodiimide-based reagents to activate carboxyl groups.

- Optimization : Adjust solvent polarity (e.g., acetone or ethanol-DMF mixtures) and base catalysts (e.g., K₂CO₃) to improve yield. Monitor progress with TLC (hexane:ethyl acetate = 9:1) .

Q. Which spectroscopic techniques are critical for structural validation?

- ¹H/¹³C NMR : Confirm acetamide backbone (δ ~2.1 ppm for CH₃CO) and aromatic protons (δ ~6.8–7.5 ppm for ethoxyphenyl) .

- FT-IR : Identify thiadiazole ring vibrations (C=N stretch at ~1600 cm⁻¹) and urea N-H bonds (~3300 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).

Q. How is preliminary biological activity screening conducted for thiadiazole derivatives?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Thiadiazole-urea hybrids often show IC₅₀ values <10 µM due to kinase inhibition .

- Antimicrobial studies : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction mechanisms or bioactivity data?

- Reaction Path Modeling : Use density functional theory (DFT) to simulate intermediate stability and transition states. For example, ICReDD’s quantum chemical calculations can predict optimal solvent/base combinations, reducing trial-and-error experimentation .

- Docking Studies : Clarify bioactivity discrepancies by modeling compound interactions with target proteins (e.g., acetylcholinesterase or COX-2). Compare binding energies of urea vs. thiourea analogs .

Q. What strategies address low yields in multi-step syntheses?

- Intermediate Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) after each step to remove byproducts .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 6 hours) for steps like thiadiazole ring formation, improving yield by 15–20% .

Q. How do substituents on the ethoxyphenyl group affect physicochemical properties?

- LogP Analysis : Replace the ethoxy group with methoxy or fluorine to modulate lipophilicity. Computational tools (e.g., SwissADME) predict solubility and membrane permeability .

- Crystallography : Resolve X-ray structures to correlate substituent steric effects with crystal packing efficiency .

Data Analysis and Optimization

Q. How should researchers handle inconsistent biological activity across studies?

- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) .

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) that may explain activity drops in vivo .

Q. What advanced separation techniques improve purity for in vivo studies?

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to isolate >99% pure batches .

- Membrane Technologies : Apply nanofiltration to remove trace solvents (e.g., DMF) without compound degradation .

Methodological Tables

Table 1 : Key Reaction Parameters for Thiadiazole-Acetamide Synthesis

| Step | Reagents/Conditions | Yield Range | Key Citations |

|---|---|---|---|

| 1 | NaN₃, toluene:H₂O (8:2), reflux | 65–75% | |

| 2 | Cyclohexyl isocyanate, DCM, RT | 50–60% | |

| 3 | K₂CO₃, acetone, reflux | 70–85% |

Table 2 : Biological Activity Comparison of Structural Analogs

| Compound Modification | IC₅₀ (Cancer Cells) | MIC (Bacteria) | Citation |

|---|---|---|---|

| 4-Ethoxyphenyl group | 8.2 µM | 12 µg/mL | |

| 4-Methoxyphenyl substitution | 12.5 µM | 18 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.